molecular formula C8H16ClN B1376642 Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride CAS No. 69095-07-4

Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride

Cat. No.: B1376642
CAS No.: 69095-07-4
M. Wt: 161.67 g/mol
InChI Key: NOQQTKRMYUJOCY-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClN It is a bicyclic amine derivative, characterized by a bicyclo[22This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

    Norbornane: The parent hydrocarbon of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride.

    Camphor: A bicyclic ketone with a similar structural motif.

    Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.

    α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.

Uniqueness: this compound is unique due to its amine functionality combined with the bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-3-1-7(5-8)2-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQQTKRMYUJOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69095-07-4
Record name Bicyclo[2.2.1]heptane-1-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69095-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 2
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 3
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 4
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 5
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 6
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride

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